Cas no 57193-34-7 ((2R,3S)-2,3-dimethylpiperazine)
(2R,3S)-2,3-dimethylpiperazine Chemical and Physical Properties
Names and Identifiers
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- PIPERAZINE, 2,3-DIMETHYL-, CIS-
- cis-2,3-Dimethylpiperazine
- (2S,3R)-2,3-dimethylpiperazine
- (2R,3S)-2,3-dimethylpiperazine
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- MDL: MFCD19217097
- Inchi: 1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6+
- InChI Key: COWPTMLRSANSMQ-OLQVQODUSA-N
- SMILES: N1CCN[C@@H](C)[C@H]1C
(2R,3S)-2,3-dimethylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1052534-1g |
cis-2,3-Dimethylpiperazine |
57193-34-7 | 95% | 1g |
$1430 | 2024-07-19 | |
| Enamine | EN300-2982150-0.05g |
(2R,3S)-2,3-dimethylpiperazine |
57193-34-7 | 95.0% | 0.05g |
$2435.0 | 2025-03-19 | |
| Enamine | EN300-2982150-0.1g |
(2R,3S)-2,3-dimethylpiperazine |
57193-34-7 | 95.0% | 0.1g |
$2551.0 | 2025-03-19 | |
| Enamine | EN300-2982150-0.25g |
(2R,3S)-2,3-dimethylpiperazine |
57193-34-7 | 95.0% | 0.25g |
$2668.0 | 2025-03-19 | |
| Enamine | EN300-2982150-0.5g |
(2R,3S)-2,3-dimethylpiperazine |
57193-34-7 | 95.0% | 0.5g |
$2783.0 | 2025-03-19 | |
| Enamine | EN300-2982150-1.0g |
(2R,3S)-2,3-dimethylpiperazine |
57193-34-7 | 95.0% | 1.0g |
$2900.0 | 2025-03-19 | |
| Enamine | EN300-2982150-2.5g |
(2R,3S)-2,3-dimethylpiperazine |
57193-34-7 | 95.0% | 2.5g |
$5683.0 | 2025-03-19 | |
| Enamine | EN300-2982150-5.0g |
(2R,3S)-2,3-dimethylpiperazine |
57193-34-7 | 95.0% | 5.0g |
$8406.0 | 2025-03-19 | |
| Enamine | EN300-2982150-10.0g |
(2R,3S)-2,3-dimethylpiperazine |
57193-34-7 | 95.0% | 10.0g |
$12465.0 | 2025-03-19 | |
| Cooke Chemical | LN4457748-1g |
cis-2,3-Dimethylpiperazine |
57193-34-7 | ≥95% | 1g |
RMB 9280.00 | 2025-02-21 |
(2R,3S)-2,3-dimethylpiperazine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (2R,3S)-2,3-dimethylpiperazine
Exploring the Properties and Applications of (2R,3S)-2,3-Dimethylpiperazine (CAS No. 57193-34-7)
(2R,3S)-2,3-Dimethylpiperazine, identified by the CAS registry number 57193-34-7, is a significant compound in the field of organic chemistry. This piperazine derivative has garnered attention due to its unique stereochemistry and versatile applications across various industries. Piperazines, in general, are six-membered rings consisting of four carbon atoms and two nitrogen atoms, and their derivatives are widely used in pharmaceuticals, agrochemicals, and materials science.
The stereochemistry of (2R,3S)-2,3-dimethylpiperazine plays a crucial role in its chemical reactivity and biological activity. The specific configuration at the 2R and 3S positions imparts distinct physical and chemical properties compared to other stereoisomers. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in drug discovery programs targeting complex biological systems.
One of the most promising applications of (2R,3S)-2,3-dimethylpiperazine lies in its use as a chiral ligand in asymmetric catalysis. Researchers have demonstrated that this compound can effectively induce high enantioselectivity in various catalytic reactions, making it invaluable in the synthesis of chiral pharmaceuticals. For instance, a study published in the Journal of Organic Chemistry showcased its utility in the enantioselective synthesis of β-amino acids, which are critical intermediates in drug development.
In addition to its catalytic applications, (2R,3S)-2,3-dimethylpiperazine has found relevance in polymer chemistry. Its ability to form stable macrocycles has been leveraged to develop novel polymeric materials with enhanced mechanical properties. A recent advancement reported in Polymer Science highlights its role as a key component in the synthesis of self-healing polymers, which exhibit remarkable recovery capabilities under thermal stimuli.
The synthesis of (2R,3S)-2,3-dimethylpiperazine involves a multi-step process that typically begins with the alkylation of piperazine followed by stereoselective reduction or oxidation steps. Optimization of these steps is essential to ensure high yields and purity. Cutting-edge methodologies have emerged that utilize microwave-assisted synthesis to accelerate reaction times while maintaining stereochemical integrity.
From an environmental standpoint, the compound's biodegradability and eco-friendly synthesis pathways are areas of active research. Scientists are exploring green chemistry approaches to minimize waste and energy consumption during its production. For example, a study published in Green Chemistry demonstrated a solvent-free synthesis route that significantly reduces the environmental footprint associated with traditional methods.
In conclusion, (2R,3S)-2,3-dimethylpiperazine (CAS No. 57193-34-7) stands as a testament to the ingenuity of modern organic chemistry. Its unique properties and diverse applications underscore its importance across multiple disciplines. As research continues to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing scientific and technological frontiers.
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